molecular formula C9H9ClF3NO B6292462 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methyl-aniline CAS No. 39211-42-2

4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methyl-aniline

Cat. No. B6292462
CAS RN: 39211-42-2
M. Wt: 239.62 g/mol
InChI Key: WHAYOEQWFQMIIQ-UHFFFAOYSA-N
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Description

4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methyl-aniline, also known as 4-Chloro-2-methyl-2-trifluoroethoxy-aniline, is a chlorinated aromatic amine compound with a wide range of applications in the fields of medicine, science, and industry. It is a colorless to pale yellow liquid with a melting point of -30.7°C and a boiling point of 95-100°C. It has a molecular weight of 236.54 g/mol and a molecular formula of C7H8ClF3NO. It is insoluble in water, but soluble in organic solvents such as methanol and ethanol.

Scientific Research Applications

4-chloro-2-methyl-2-trifluoroethoxy-aniline has a wide range of applications in scientific research. It is used as a reagent for the synthesis of other compounds, such as 4-chloro-2-methyl-2-trifluoroethoxy-benzaldehyde and 4-chloro-2-methyl-2-trifluoroethoxy-benzyl alcohol. It is also used in the synthesis of pharmaceuticals, such as 4-chloro-2-methyl-2-trifluoroethoxy-benzoic acid and 4-chloro-2-methyl-2-trifluoroethoxy-benzamide. In addition, it is used as a catalyst in the synthesis of polymers, such as poly(4-chloro-2-methyl-2-trifluoroethoxy-aniline).

Mechanism of Action

The mechanism of action of 4-chloro-2-methyl-2-trifluoroethoxy-aniline is not well understood. It is believed that the compound acts as an electron-withdrawing group, which increases the electron density of the aromatic ring, resulting in increased reactivity of the compound. This increased reactivity can lead to the formation of new compounds, such as polymers, which can have a range of applications in the fields of medicine, science, and industry.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-2-methyl-2-trifluoroethoxy-aniline are not well understood. However, it is believed that the compound has a range of effects on the body. It is thought to act as an inhibitor of the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters in the brain. In addition, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-2-methyl-2-trifluoroethoxy-aniline in laboratory experiments include its low cost, its low toxicity, and its high reactivity. It can be used in a wide range of synthesis reactions, and it can be easily stored and handled. The main limitation of using this compound in laboratory experiments is its low solubility in water. It is also sensitive to light and air, which can lead to the degradation of the compound.

Future Directions

For the use of 4-chloro-2-methyl-2-trifluoroethoxy-aniline include further research into its biochemical and physiological effects, as well as its potential applications in medicine and industry. In addition, further research into its synthesis and reactivity could lead to the development of new compounds with a range of applications. Finally, the development of new methods for the synthesis and purification of the compound could lead to its increased use in laboratory experiments.

Synthesis Methods

The synthesis of 4-chloro-2-methyl-2-trifluoroethoxy-aniline is usually performed via a two-step process. The first step involves the reaction of 2-bromo-1,1,2-trifluoroethane with chloroform in the presence of a base, such as potassium hydroxide, to form 2-chloro-1,1,2-trifluoroethane. The second step involves the reaction of the 2-chloro-1,1,2-trifluoroethane with aniline in the presence of a base, such as potassium hydroxide, to form the desired product, 4-chloro-2-methyl-2-trifluoroethoxy-aniline.

properties

IUPAC Name

4-(2-chloro-1,1,2-trifluoroethoxy)-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3NO/c1-5-4-6(2-3-7(5)14)15-9(12,13)8(10)11/h2-4,8H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAYOEQWFQMIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C(F)Cl)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methyl-aniline

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